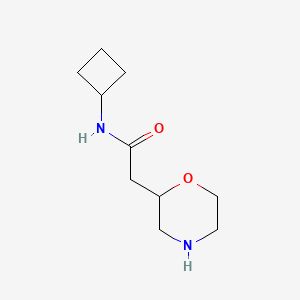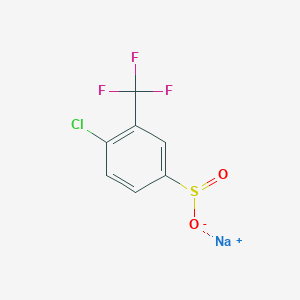
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is a chemical compound that features a trifluoromethyl group, a chlorine atom, and a sulfonate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to the laboratory synthesis, with adjustments for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups attached to the benzene ring.
Substitution: The chlorine atom and the trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism by which Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The sulfonate group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-(trifluoromethyl)-: This compound shares the trifluoromethyl and chlorine groups but lacks the sulfonate group.
Sodium trifluoroacetate: Another compound with a trifluoromethyl group, used in similar applications.
Uniqueness
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C7H3ClF3NaO2S |
|---|---|
Peso molecular |
266.60 g/mol |
Nombre IUPAC |
sodium;4-chloro-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4ClF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
Clave InChI |
YFMVYYINXHEKOG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)
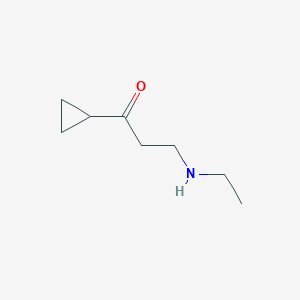



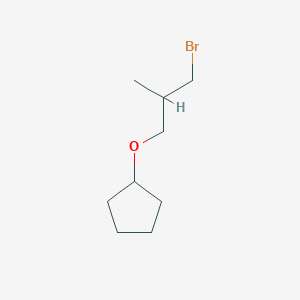
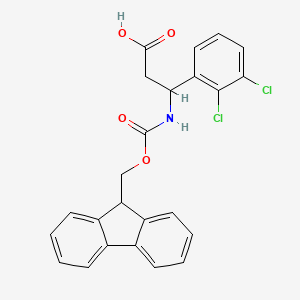
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)
![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)
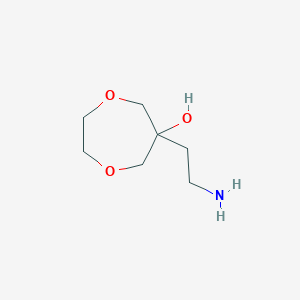

![N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13182268.png)
